2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole
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Overview
Description
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is a chemical compound with the molecular formula C8H4BrF2NOS. It is a benzothiazole derivative that has gained attention in scientific research due to its potential biological activity and various applications .
Mechanism of Action
Target of Action
Benzothiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s worth noting that benzothiazole derivatives are often used in suzuki–miyaura cross-coupling reactions . In these reactions, the benzothiazole compound participates in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Benzothiadiazole derivatives are known to be used in the synthesis of light-emitting diodes and conducting polymers for organic electronics , suggesting that they may interact with electron transport pathways.
Result of Action
It’s known that extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors, introducing better electron affinity and further lowering the band gap of the semiconducting materials .
Action Environment
It’s known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole typically involves the bromination and fluorination of a benzothiazole precursor. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective substitution of the hydrogen atoms with bromine and fluorine atoms .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing advanced reactors and catalysts to optimize yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5,7-difluoro-1,3-benzothiazole
- 5,7-Difluoro-6-methoxy-1,3-benzothiazole
- 2-Bromo-6-methoxy-1,3-benzothiazole
Uniqueness
2-Bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole is unique due to the specific combination of bromine, fluorine, and methoxy substituents on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-5,7-difluoro-6-methoxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NOS/c1-13-6-3(10)2-4-7(5(6)11)14-8(9)12-4/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFLOTWUQJHPRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1F)SC(=N2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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